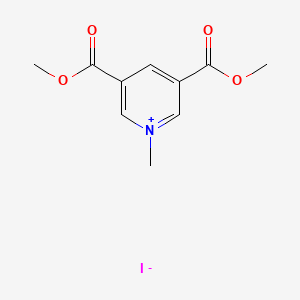
2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine involves multiple steps, typically starting with the preparation of the piperidine and pyrrolidine rings. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrrolidine Ring: Similar cyclization reactions are used to form the pyrrolidine ring.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the piperidine and pyrrolidine rings through a series of reactions that may include amide bond formation and other coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography and recrystallization.
化学反応の分析
Types of Reactions
2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.
Hydrolysis: The ester group (propionyloxy) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Phenyl halides, propionic anhydride
Hydrolysis: Acidic or basic aqueous solutions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-4-phenylpiperidine: Lacks the propionyloxy and pyrrolidinylpropyl groups.
4-Phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine: Lacks the dimethyl groups.
Uniqueness
2,5-Dimethyl-4-phenyl-4-propionyloxy-1-pyrrolidinylpropylpiperidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
特性
CAS番号 |
54521-98-1 |
|---|---|
分子式 |
C23H36N2O2 |
分子量 |
372.5 g/mol |
IUPAC名 |
[2,5-dimethyl-4-phenyl-1-(3-pyrrolidin-1-ylpropyl)piperidin-4-yl] propanoate |
InChI |
InChI=1S/C23H36N2O2/c1-4-22(26)27-23(21-11-6-5-7-12-21)17-20(3)25(18-19(23)2)16-10-15-24-13-8-9-14-24/h5-7,11-12,19-20H,4,8-10,13-18H2,1-3H3 |
InChIキー |
UGHTXONKXAKVEM-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1(CC(N(CC1C)CCCN2CCCC2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


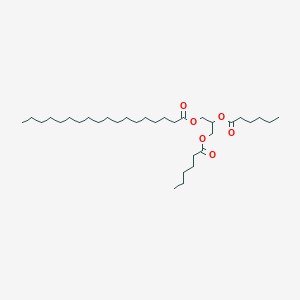
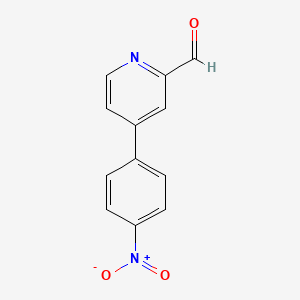

![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
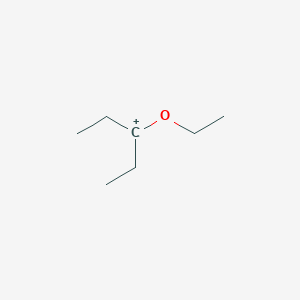
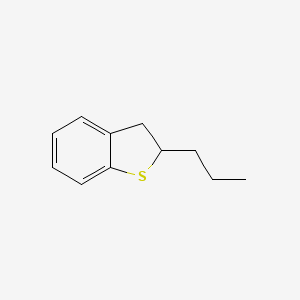


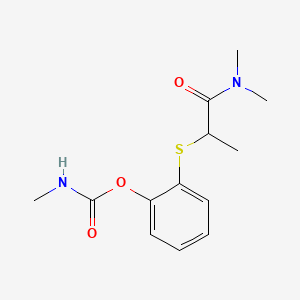
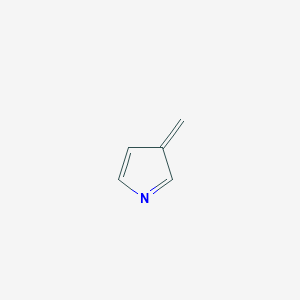
![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
